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Sinapaldehyde NMIR Chemical Shifts

The table below summarizes the assigned proton NMR chemical shifts for sinapaldehyde, obtained from the

Biological Magnetic Resonance Data Bank (BMRB) [1].

Atom ID Assigned Proton Chemical Shift (6 in ppm)
H23 Aldehyde (H-C=0) 9.599

H25, H26 Aromatic Protons 7.068, 7.594

H22 Aromatic Proton 6.817

H17, H18, H20, H21 Methoxy Groups (-OCHs) 3.822

The sample was analyzed as a saturated solution in DMSO-ds at 298K, using TMS as a reference, on a 500

MHz Bruker DMX spectrometer [1].

Experimental Protocol Summary

The BMRB entry details the experimental setup for the NMR data acquisition [1]:
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e Sample Preparation: The sample was prepared as a saturated solution in deuterated dimethyl
sulfoxide (DMSO-de). The reference compound was Tetramethylsilane (TMS), set at O ppm [1].
¢ Instrumentation: All spectra were acquired on a Bruker DMX spectrometer operating at a proton
frequency of 500 MHz [1].
e Experiments Performed: The data for this entry includes several NMR experiments that are
standard for structure elucidation and assignment [1]:
o 1D (~1H)NMR
o 1D (™13}C) NMR
o 1D DEPT-90 and DEPT-135 (for determining carbon multiplicity)
o 2D[(~1H), (“1H)]-COSY (for proton-proton correlations)
o 2D [("1H), ("1H )]-TOCSY (for proton networks)
o 2D [(™H), (M13}C)]-HSQC (for direct carbon-proton bonds)
o 2D [("1H), (M13}C )]-HMBC (for long-range carbon-proton couplings)

Chemical Structure and Spectral Interpretation

The following diagram illustrates the structure of sinapaldehyde and the general regions where its key

protons resonate, based on the data above and NMR principles [2] [3].

Chemical Structure & Characteristic Shifts
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¢ Aldehyde Proton (~9.6 ppm): This proton is highly deshielded due to the electron-withdrawing
carbonyl group, placing its signal far downfield [2] [3].

e Aromatic Protons (~6.8-7.6 ppm): Protons attached to an sp? hybridized carbon in the aromatic ring
are deshielded, causing them to resonate in this characteristic region [2].

e Methoxy Protons (~3.8 ppm): Protons on carbon atoms bonded to an electronegative oxygen atom
are deshielded, shifting their signal downfield compared to typical alkyl protons [3].
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Guidance for Further Research

The data from BMRB is a solid experimental foundation. For a more comprehensive whitepaper, you could:

e Compare with Predicted Data: Consider performing or referencing computational chemistry studies
(e.g., using Density Functional Theory) to predict NMR parameters. Several search results discuss
this approach for similar aldehydes, which can support and rationalize experimental findings [4] [5].

e Consult Broader Literature: While this specific entry provides core data, other studies on lignin
chemistry or plant metabolites might contain additional NMR analyses of sinapaldehyde in different
solvents or contexts [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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